molecular formula C24H26FN3O6 B2985673 2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate CAS No. 1351651-94-9

2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate

Cat. No.: B2985673
CAS No.: 1351651-94-9
M. Wt: 471.485
InChI Key: YDSUXZHOBOBUSO-UHFFFAOYSA-N
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Description

This compound is a benzo[d]imidazole derivative featuring a 2-fluorophenoxy group, a piperidine ring substituted with a 2-methylbenzimidazole moiety, and an oxalate counterion. The oxalate salt enhances solubility and stability, which is critical for bioavailability . Key structural elements include:

  • 2-Fluorophenoxy group: A common pharmacophore in medicinal chemistry for modulating lipophilicity and target interactions.
  • Piperidine ring: A flexible scaffold that influences conformational dynamics and receptor binding.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2.C2H2O4/c1-16-24-19-7-3-4-8-20(19)26(16)14-17-10-12-25(13-11-17)22(27)15-28-21-9-5-2-6-18(21)23;3-1(4)2(5)6/h2-9,17H,10-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSUXZHOBOBUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)COC4=CC=CC=C4F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate typically involves several key steps:

  • Fluorination: : Introduction of the fluorine atom onto the phenoxy group.

  • Benzimidazole Formation: : Cyclization reactions to form the benzimidazole ring.

  • Piperidine Functionalization: : Functionalization of the piperidine ring.

  • Coupling Reactions: : Linking the fluorophenoxy and benzimidazole-piperidine entities.

  • Oxalate Formation: : Reacting the compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production often leverages scalable and efficient synthetic routes:

  • Batch Processes: : Multiple-step synthesis in controlled environments.

  • Continuous Flow Synthesis: : Enables more consistent quality and higher yields.

  • Green Chemistry Principles: : Use of eco-friendly reagents and solvents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: : Transformation through the addition of oxygen or removal of hydrogen.

  • Reduction: : Addition of hydrogen or removal of oxygen.

  • Substitution: : Replacing a functional group with another.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in acidic or alkaline medium.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Halogenation using N-bromosuccinimide (NBS).

Major Products Formed

The reactions produce various intermediates and final products, often specific to the pathway and conditions employed.

Scientific Research Applications

2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate has diverse applications:

  • Chemistry: : Used as a building block in organic synthesis and drug development.

  • Biology: : Investigated for its potential interactions with biological targets and pathways.

  • Medicine: : Explored for therapeutic potential, particularly in neuropharmacology and oncology.

  • Industry: : Applications in the synthesis of fine chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Interactions: : Binding to specific molecular targets, often receptors or enzymes.

  • Pathways: : Modulating biochemical pathways, potentially influencing signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Data Tables

Table 2: Pharmacological and Physicochemical Properties

Compound Name Solubility Biological Activity ADME Highlights
Target Compound High (oxalate salt) Not reported Likely improved bioavailability
BMS-695735 Moderate to high IGF-1R inhibition, antitumor Low CYP3A4 inhibition
Sertaconazole Moderate (nitrate) Antifungal Broad-spectrum activity

Biological Activity

The compound 2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of neurological and cancer-related applications. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines a fluorophenoxy group with a benzimidazole derivative and a piperidine moiety. This configuration is believed to contribute to its interaction with various biological targets, particularly receptors in the central nervous system.

Research indicates that compounds similar to this compound may act as positive allosteric modulators (PAMs) of the GABA-A receptor, specifically targeting the α1/γ2 interface. This interaction enhances the receptor's activity, which is crucial for modulating neurotransmission and has implications for treating anxiety and other neurological disorders .

Table 1: Key Structural Features and Their Biological Implications

Structural FeatureBiological Implication
Fluorophenoxy GroupEnhances lipophilicity and receptor binding affinity
Benzimidazole DerivativePotential for neuroactive properties
Piperidine MoietyContributes to binding interactions with receptors

Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant properties of related compounds. For instance, derivatives like 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles have demonstrated significant anticonvulsant effects in animal models. These effects are mediated through interactions with benzodiazepine receptors, suggesting that similar mechanisms may be at play for our compound of interest .

Anticancer Potential

In vitro studies have shown that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines, including human cervical adenocarcinoma (HeLa) and breast cancer (MCF-7) cells. The mechanism involves the modulation of pro-inflammatory cytokines like IL-6 and TNF-α, indicating a potential role in anti-inflammatory pathways as well .

Table 2: Summary of Biological Activities

Activity TypeCell Lines TestedObserved Effects
AnticonvulsantPTZ and MES modelsSignificant reduction in seizure activity
AnticancerHeLa, MCF-7Cytotoxicity observed; modulation of IL-6
Anti-inflammatoryVarious cancer cell linesDecreased TNF-α release

Case Studies

  • GABA-A Receptor Modulation : A study focused on the interaction of benzimidazole derivatives with GABA-A receptors revealed that specific modifications could enhance metabolic stability while retaining efficacy as PAMs. The findings indicated that single-site fluorination could significantly improve pharmacokinetic profiles without compromising biological activity .
  • Cytotoxicity Against Cancer Cells : Another investigation assessed the impact of synthesized benzoxazepine derivatives on cancer cell proliferation. Results indicated varying degrees of cytotoxicity depending on the specific structure and substituents present on the compounds tested. These studies underscore the importance of structural optimization in enhancing therapeutic efficacy against tumors .

Q & A

Q. Optimization Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
Benzoimidazole coreK₂CO₃, DMF, 80°C6592
Piperidine couplingDIPEA, ACN, 60°C7289
Oxalate saltEtOH/H₂O, 0°C8598

Yield improvements require inert atmospheres and stoichiometric monitoring. Data adapted from benzimidazole-piperidine hybrid syntheses .

Basic: Which spectroscopic techniques confirm structural integrity, and what key markers should be prioritized?

Answer:
Use a combination of:

  • ¹H/¹³C NMR : Fluorophenoxy protons appear as a singlet at δ 7.2–7.4 ppm; piperidine methylene groups show multiplet signals at δ 3.8–4.1 ppm .
  • IR Spectroscopy : Confirm oxalate salt formation via C=O stretches at 1700–1720 cm⁻¹ .
  • X-ray Crystallography : Resolve stereochemistry by growing single crystals in ethanol (slow evaporation), as demonstrated for nitroimidazole analogs .

Note: HRMS (High-Resolution Mass Spectrometry) is critical for verifying molecular weight (±2 ppm tolerance).

Advanced: How can computational docking predict biological interactions, and what validation methods are recommended?

Answer:
Methodology :

Protein Preparation : Use crystal structures from PDB (e.g., kinases) and adjust protonation states with PROPKA.

Docking Software : AutoDock Vina with grid boxes centered on active sites.

Validation : Compare results with co-crystallized ligands (RMSD <2 Å).

Case Study : Fluorine atoms in the fluorophenoxy group enhance binding affinity by 1.5–2.0 kcal/mol via halogen bonding, as shown in docking poses of benzimidazole derivatives .

Advanced: How to resolve contradictions between elemental analysis and calculated purity values?

Answer:
Discrepancies often arise from hydration or salt stoichiometry. Follow this workflow:

Karl Fischer Titration : Quantify water content (e.g., 1.2% deficit in carbon linked to variable hydration ).

Thermogravimetric Analysis (TGA) : Identify decomposition points of counterions (e.g., oxalate decomposition at 150–200°C).

LC-MS : Detect unreacted starting materials (e.g., residual 2-methylbenzimidazole at m/z 133.1 ).

Refinement of drying conditions (100°C under vacuum) often resolves inconsistencies .

Basic: What purification strategies improve post-synthesis purity?

Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for intermediates .
  • Recrystallization : Ethanol/water (4:1) for oxalate salt, achieving >98% purity .
  • Solvent Impact : Polar solvents (e.g., methanol) reduce non-polar impurities but may retain water—monitor via ¹H NMR (δ 1.5–2.0 ppm for solvent residues).

Advanced: How to characterize unexpected byproducts in derivative synthesis?

Answer:
Analytical Workflow :

LC-MS/HRMS : Identify molecular weights of impurities (e.g., m/z 450.2 for a diastereomer).

2D NMR (COSY, HSQC) : Assign spin systems to detect regioisomers (e.g., shifted piperidine peaks in NOESY).

X-ray Diffraction : Resolve ambiguous structures, as applied to nitroimidazole analogs .

Case Study: A byproduct with a rearranged benzoimidazole-piperidine linkage was traced to excess DIPEA in coupling reactions .

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